molecular formula C14H15ClN2O4S B6749837 4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid

4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid

Cat. No.: B6749837
M. Wt: 342.8 g/mol
InChI Key: LPEHRGAXMJXWPR-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a cyanoethyl group, a prop-2-enyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfonation: Introduction of a sulfamoyl group.

    Alkylation: Addition of the cyanoethyl and prop-2-enyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-3-6-17(7-4-5-16)22(20,21)12-9-11(14(18)19)8-10(2)13(12)15/h3,8-9H,1,4,6-7H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEHRGAXMJXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)S(=O)(=O)N(CCC#N)CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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